Pyridine hydrofluoride
Overview
Description
Pyridine hydrofluoride refers to compounds involving pyridine (a basic heterocyclic organic compound with the chemical formula C5H5N) that have been reacted or complexed with hydrofluoric acid or fluorine sources. This category includes various chemical reactions, synthesis methods, and studies on the molecular structure and properties of pyridine and its fluorinated derivatives.
Synthesis Analysis
Pyridine derivatives are synthesized through various methods, including metal-free regio- and chemoselective hydroboration of pyridines catalyzed by N-heterocyclic phosphenium triflates. This process is efficient under ambient conditions and demonstrates good functional group tolerance, leading to selective 1,4-hydroboration products (Rao, Chong, & Kinjo, 2018). Another example involves the use of perfluoro-4-isopropylpyridine for the two-step synthesis of macrocyclic systems bearing pyridine sub-units, showcasing the versatility of pyridine in forming complex structures (Chambers et al., 2003).
Molecular Structure Analysis
The molecular structure of pyridine and its complexes, such as the pyridine-bromine trifluoride (1/1) complex, has been characterized, revealing isolated non-planar molecules linked via hydrogen bonds. Quantum chemical calculations and spectroscopy techniques confirm these structural details, highlighting the stability of intramolecular hydrogen bonds (Ivlev et al., 2018).
Chemical Reactions and Properties
Pyridine hydrofluoride reacts in various ways, including fluorination, halofluorination, and nitrofluorination of olefins, demonstrating its utility as a versatile reagent in organic synthesis. These reactions enable the synthesis of a wide range of fluorinated organic compounds, showcasing the chemical reactivity and applicability of pyridine hydrofluoride in organic chemistry (Olah et al., 1979).
Physical Properties Analysis
The physical properties of pyridine hydrofluoride derivatives are closely related to their molecular structures. Studies on complexes, such as boron difluoride adducts of pyridine-substituted ligands, provide insights into property modulation via protonation and coordination chemistry. Such studies illustrate how the physical and electronic properties of pyridine derivatives can be tailored for specific applications (Barbon et al., 2017).
Chemical Properties Analysis
The chemical properties of pyridine hydrofluoride derivatives are influenced by their interactions and reactions with other chemicals. For instance, the formation of hypervalent complexes through intermolecular silicon-nitrogen interaction demonstrates the potential of pyridine hydrofluoride in supramolecular chemistry. This highlights the role of pyridine as a versatile ligand capable of forming stable complexes with various metals (Nakash & Goldvaser, 2004).
Scientific Research Applications
Summary of the Application
Pyridine derivatives are significant heterocyclic compounds that play an important role in medicinal applications. They possess different biological activities such as antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activity .
Results or Outcomes
The results or outcomes would also depend on the specific biological activity being targeted. The review mentions that these derivatives have a high affinity for various ions and neutral species and can be used as a highly effective chemosensor for the determination of different species .
2. Use of Hydrogen Fluoride Pyridine Complex
Summary of the Application
Hydrogen fluoride pyridine complex is used to prepare beta-fluoroamines via reaction with amino alcohols. As a fluorinating agent, it is involved in the fluorination of 2,2-diary-1,3-dithiolanes. It is associated with nitrosonium tetrafluorborate to prepare gem-difluorides by reacting with ketoximes .
Methods of Application or Experimental Procedures
The specific methods of application involve chemical reactions with amino alcohols, 2,2-diary-1,3-dithiolanes, and ketoximes .
Results or Outcomes
The outcomes of these reactions are the preparation of beta-fluoroamines, the fluorination of 2,2-diary-1,3-dithiolanes, and the preparation of gem-difluorides .
3. Functionalizing Pyridine in the Meta-Position
Summary of the Application
A team of researchers led by Prof. Armido Studer at the Institute of Organic Chemistry at the University of Münster has developed a new strategy for getting various functional groups into the meta-position of pyridines . This is significant because pyridines are often found as functional units in chemicals used in agriculture, pharmaceuticals, and a variety of materials .
Methods of Application or Experimental Procedures
The chemists use a temporary de-aromatization of the pyridine; its electronic properties are reversed, producing a stable intermediary product—a dienamine . By means of radical and polar chemistry, the researchers are able, with a high degree of selectivity, to get a large number of fluorinated alkanes, as well as a series of “electron-poor substituents” (electrophiles), into the meta-position .
Results or Outcomes
These transformations include medically and agro-chemically relevant functionalities such as trifluoromethyl and halogen groups . The functionalized dienamine intermediary products are easily re-aromatized to meta-functionalized pyridines under acidic conditions . The high degree of efficiency, the broad range of applications, and the meta-selectivity of their approach enables twelve different types of drugs to be functionalized .
4. Use of Pyridine in Agriculture
Summary of the Application
Pyridines are often found as functional units in chemicals used in agriculture . They decisively determine the chemical properties of substances .
Results or Outcomes
The results or outcomes would also depend on the specific agricultural chemical being used. The review mentions that these chemicals can be chemically modified without having to build them up anew .
5. Conversion of Alcohols into Alkyl Fluorides
Summary of the Application
Hydrogen fluoride pyridine complex is used to convert secondary and tertiary alcohols into their respective alkyl fluorides .
Methods of Application or Experimental Procedures
The specific method of application involves a chemical reaction with secondary and tertiary alcohols .
Results or Outcomes
The outcome of this reaction is the conversion of secondary and tertiary alcohols into their respective alkyl fluorides .
properties
IUPAC Name |
pyridine;hydrofluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N.FH/c1-2-4-6-5-3-1;/h1-5H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJJQCWNZGRKAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1.F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
32001-55-1, 62778-11-4, 110-86-1 (Parent) | |
Record name | Pyridine, hydrofluoride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32001-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrofluoric acid, homopolymer, compd. with pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62778-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, hydrofluoride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032001551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3067653 | |
Record name | Pyridinium fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine hydrofluoride | |
CAS RN |
32001-55-1, 62778-11-4 | |
Record name | Pyridine, hydrofluoride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032001551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, hydrofluoride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyridinium fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridinium fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.248 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hydrofluoric acid, homopolymer, compd. with pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.529 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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